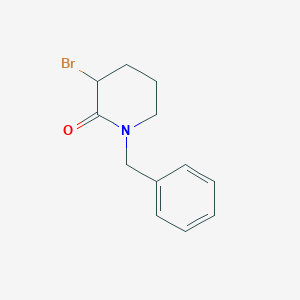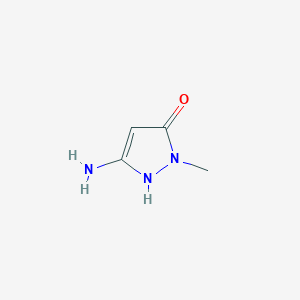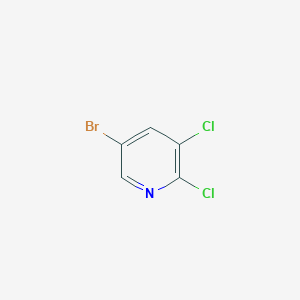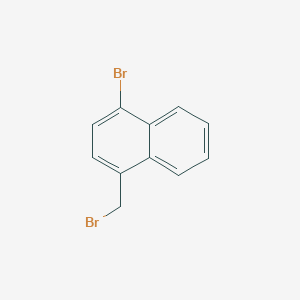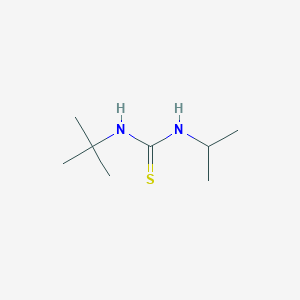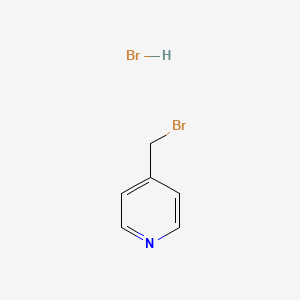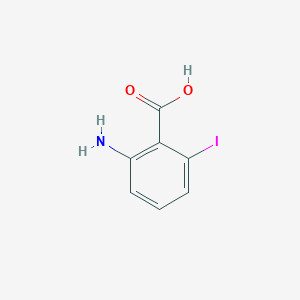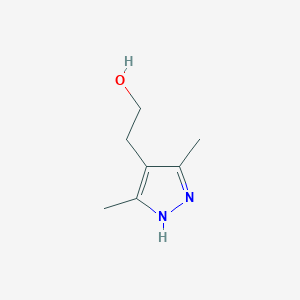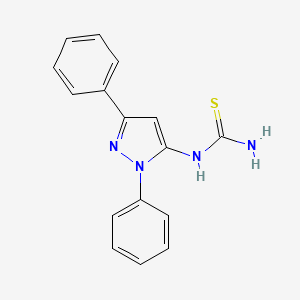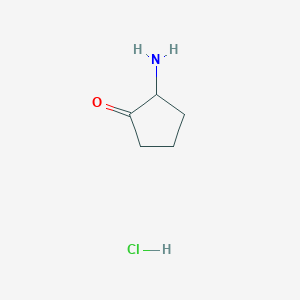
4-Bromo-3,5-dimethylaniline
Descripción general
Descripción
4-Bromo-3,5-dimethylaniline (BDA) is an organic compound that is widely used in scientific research and laboratory experiments. BDA is a colorless solid that can be synthesized using a variety of methods, including the reaction between bromine and aniline. BDA has a wide range of applications in scientific research, including its use as a reactant in organic synthesis, a reagent for analyzing aldehydes and ketones, and a catalyst for the synthesis of other compounds. BDA is also used in biochemical and physiological studies, as it has been found to have a number of effects on the human body. In
Aplicaciones Científicas De Investigación
Synthesis Applications
4-Bromo-3,5-dimethylaniline and its derivatives are primarily utilized in synthetic chemistry. For example, it is used as an intermediate in the synthesis of various compounds:
Intermediate in Organic Synthesis : Dimethyl-4-bromoiodobenzenes, which include derivatives of this compound, are used as aromatic organic intermediates in various fields. They are utilized in the synthesis of other complex molecules (Li Yu, 2008).
Preparation of Bromoanilines : 4-Bromo-N,N-dimethylaniline has been synthesized from N,N-dimethylaniline and bromine. This process highlights its role as a precursor in the preparation of other bromoanilines (Zhang Xing-chen, 2008).
Photophysical and Chemical Properties
This compound and related compounds have been studied for their unique properties, which are significant in photophysical and chemical applications:
Study of Photophysical Properties : The structure and photophysical properties of compounds like 4-(dimesitylboryl)-3,5-dimethylaniline have been investigated, revealing their potential applications in understanding intermolecular interactions and photophysical behavior (P. Sudhakar et al., 2013).
Electrochemical Studies : The reaction of 4-bromo-N, N-dimethylaniline cation radical has been studied using electron-transfer methods. This research is significant for spectrochemical analysis and understanding the behavior of electrogenerated cation radicals (M. Oyama & T. Higuchi, 2002).
Polymer Synthesis and Modification
This compound is used in the synthesis and modification of polymers, contributing to advancements in material science:
- Polymer Synthesis via Microwave-Assisted Amination : A new route to polytriarylamines involving microwave-assisted amination with compounds like 4-bromoanisole and diethylamine has been reported. This method is noteworthy for reducing polymerization time and has implications for the fabrication of organic electronic devices (I.-Wen Shen et al., 2007).
Biological and Environmental Research
This compound also finds applications in biological and environmental research, although these are less direct applications of the compound itself:
Study of Metabolic Pathways : The metabolism of compounds structurally similar to this compound, like 4-bromo-2,5-dimethoxyphenethylamine, has been studied in rats. This research is relevant for understanding the metabolic pathways of related compounds (T. Kanamori et al., 2002).
Environmental Monitoring : The biodegradation of 2,4-dimethylaniline, a related compound, was examined and monitored by cyclic voltammetry. This research is significant for understanding the environmental impact and degradation pathways of similar compounds (R. Brimecombe et al., 2006).
Mecanismo De Acción
Target of Action
4-Bromo-3,5-dimethylaniline is primarily used as an organic synthesis reagent . It doesn’t have a specific biological target but is used in the laboratory research process and chemical pharmaceutical synthesis process .
Mode of Action
It interacts with other compounds in chemical reactions to form new compounds, depending on the specific synthesis process .
Biochemical Pathways
As a reagent in organic synthesis, this compound can be involved in various biochemical pathways, depending on the specific reactions it’s used in . The affected pathways and their downstream effects would be determined by the particular synthesis process.
Pharmacokinetics
It’s known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, measured as Log Po/w, ranges from 1.98 to 3.42 , which can impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific chemical reactions it’s involved in. As a reagent, its primary role is to contribute to the formation of new compounds in organic synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at room temperature . Also, safety precautions indicate that dust formation should be avoided and personal protective equipment should be used when handling this compound .
Análisis Bioquímico
Biochemical Properties
4-Bromo-3,5-dimethylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This compound is also known to participate in free radical bromination reactions, which are essential in organic synthesis . The interactions of this compound with biomolecules often involve the formation of covalent bonds, leading to the modification of the biomolecule’s structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in neural cells, leading to apoptosis or cell death . Additionally, this compound can alter the expression of genes involved in stress response and metabolic pathways, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For instance, it has been shown to inhibit cholinesterase, an enzyme involved in neurotransmission . This inhibition occurs through the formation of a covalent bond between the compound and the enzyme’s active site. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its decomposition, resulting in the formation of by-products that may affect cellular processes. In vitro and in vivo studies have demonstrated that the effects of this compound on cells can vary over time, with initial exposure causing acute stress responses followed by adaptive changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its safety and efficacy. It has been observed that low to moderate doses of this compound can induce beneficial effects, such as enhanced metabolic activity and stress resistance . High doses can lead to toxic effects, including oxidative stress, DNA damage, and apoptosis. These adverse effects are dose-dependent, with a threshold beyond which the compound becomes harmful to the organism.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination. The primary metabolic pathways for this compound involve N-demethylation and N-oxidation, leading to the formation of metabolites that are more water-soluble and easier to excrete . Additionally, this compound can undergo ring hydroxylation, which further enhances its solubility and facilitates its elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, such as albumin, which helps in its distribution and localization within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications that direct its transport. These modifications include the addition of targeting signals that guide the compound to its intended subcellular destination.
Propiedades
IUPAC Name |
4-bromo-3,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBPXDJLNYCSJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495578 | |
| Record name | 4-Bromo-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59557-90-3 | |
| Record name | 4-Bromo-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


